REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[Cl-:16].[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][I:15].[H-:8].[Na+:17].[Na+:9].[OH2:23].[OH:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)[CH2:14][CH2:13][CH2:12][CH2:11][Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCCI
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1cccnc1
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Name
|
|
Type
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product
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Smiles
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ClCCCCOc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |